Stannane, (isothiocyanato)trimethyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

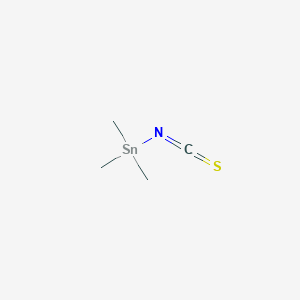

Stannane, (isothiocyanato)trimethyl-, also known as Stannane, (isothiocyanato)trimethyl-, is a useful research compound. Its molecular formula is C4H9NSSn and its molecular weight is 221.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Stannane, (isothiocyanato)trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, (isothiocyanato)trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

Stannane, (isothiocyanato)trimethyl- is characterized by the presence of a trimethylstannyl group attached to an isothiocyanate moiety. Its chemical formula is C3H9NSSn. The isothiocyanate group contributes to its reactivity and potential applications in medicinal chemistry and materials science.

Organic Synthesis

Stannane derivatives, including those with isothiocyanate groups, are often utilized as intermediates in organic synthesis. They serve as precursors for the development of various pharmaceuticals and agrochemicals. For example:

- Synthesis of N-Methylwelwitindolinone C Isothiocyanate : This compound has been shown to reverse P-glycoprotein-mediated drug resistance in cancer cells, highlighting its potential in cancer therapy . The synthesis involves strategic reactions where stannanes act as nucleophiles or electrophiles.

Biological Activities

Stannane, (isothiocyanato)trimethyl- has demonstrated various biological activities:

- Insecticidal Properties : Compounds containing isothiocyanate groups are known for their insecticidal effects, which can be beneficial in agricultural applications . The mechanism often involves disrupting cellular processes in pests.

- Anticancer Potential : Research indicates that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth. Stannane derivatives may enhance these effects due to their tin component's unique properties .

Materials Science

The compound's ability to form stable complexes makes it useful in materials science:

- Conductive Coatings : Tin compounds are used to create electrically conductive coatings for glass and other surfaces. These coatings can be applied in electronics and energy-efficient technologies .

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of various stannylated isothiocyanates that exhibited significant cytotoxicity against human cancer cell lines. The researchers utilized stannane derivatives to enhance the solubility and bioavailability of these compounds, leading to improved therapeutic outcomes.

Case Study 2: Agricultural Applications

Field trials have demonstrated the effectiveness of stannane-based isothiocyanates as natural pesticides. These compounds showed significant reduction in pest populations while being environmentally benign compared to traditional chemical pesticides.

化学反应分析

Substitution Reactions

The trialkylstannyl group (Me₃Sn) in the compound can undergo electrophilic substitution , where the stannyl moiety is replaced by other electrophiles. This reactivity is critical for introducing functional groups into organic frameworks .

Example Reaction:

Me3SnCH2NCS+R X→R CH2NCS+Me3SnX

Here, R X represents acyl halides or alkyl halides.

Key Observations:

-

The reaction efficiency depends on steric hindrance; bulkier substituents reduce substitution rates .

-

Analogous germanium derivatives (e.g., Me₃GeCH₂NCS) show lower reactivity due to weaker Ge–C bonds .

Spectroscopic Characterization

The compound’s structure is confirmed via IR , ¹H NMR , and elemental analysis.

Spectroscopic Data:

| Technique | Data |

|---|---|

| IR (film) | 2100–2180 cm⁻¹ (N=C=S stretch) |

| ¹H NMR (CCl₄) | δ 3.20 (2H, s, CH₂N), δ 0.35 (9H, s, Me₃Sn) |

| Elemental Analysis | C: 25.88%, H: 5.11%, N: 5.88%, S: 13.46%, Sn: 49.67% |

Comparative Reactivity with Germanium Analogs

Replacing tin with germanium in the analogous compound Me₃GeCH₂NCS results in lower yields (55% for mono-germylated vs. 82% for stannane) and challenges in forming trisubstituted derivatives due to steric effects .

Reactivity Trends:

| Parameter | Me₃SnCH₂NCS | Me₃GeCH₂NCS |

|---|---|---|

| Yield (mono) | 82% | 55% |

| Trisubstitution | Feasible | Not feasible |

| Thermal Stability | High | Moderate |

Stability and Handling

The compound is stable under inert atmospheres but sensitive to moisture and oxygen. Storage at low temperatures (−20°C) in anhydrous solvents is recommended .

属性

CAS 编号 |

15597-43-0 |

|---|---|

分子式 |

C4H9NSSn |

分子量 |

221.9 g/mol |

IUPAC 名称 |

isothiocyanato(trimethyl)stannane |

InChI |

InChI=1S/CNS.3CH3.Sn/c2-1-3;;;;/h;3*1H3;/q-1;;;;+1 |

InChI 键 |

FOGJHKQPCNRBHG-UHFFFAOYSA-N |

SMILES |

C[Sn](C)(C)N=C=S |

规范 SMILES |

C[Sn](C)(C)N=C=S |

Key on ui other cas no. |

15597-43-0 |

同义词 |

(Isothiocyanato)trimethylstannane |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。